molecular formula C20H10ClNO6S B11407602 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11407602
M. Wt: 427.8 g/mol
InChI Key: ATQYBRFNSBZMDG-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxathiol ring, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl isothiocyanate with 2-hydroxybenzoic acid to form the benzoxathiol ring. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and bases like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Formation of 7-(4-AMINOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE
  • 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE
  • 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, while the nitro group can participate in redox reactions, adding to its versatility in chemical transformations.

Properties

Molecular Formula

C20H10ClNO6S

Molecular Weight

427.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C20H10ClNO6S/c21-13-5-1-11(2-6-13)16-9-15(10-17-18(16)28-20(24)29-17)27-19(23)12-3-7-14(8-4-12)22(25)26/h1-10H

InChI Key

ATQYBRFNSBZMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3)Cl

Origin of Product

United States

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